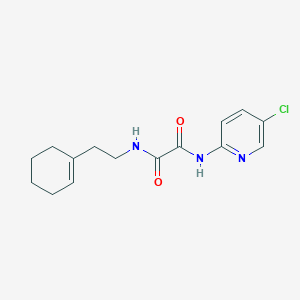

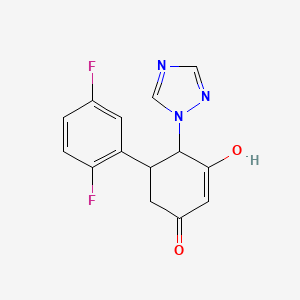

![molecular formula C19H12N2O3S B2499136 2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole CAS No. 384816-00-6](/img/structure/B2499136.png)

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole" is a derivative of furan and benzothiazole, which are heterocyclic compounds. The structure of this compound suggests that it may have interesting chemical properties and potential pharmacological activities due to the presence of the nitro group and the conjugated system involving the furan and benzothiazole rings.

Synthesis Analysis

The synthesis of related furan and benzothiazole derivatives has been explored in the literature. For instance, derivatives of thiazolopyrimidines, which share structural similarities with the compound , have been synthesized by reacting a thiazolopyrimidine compound with various substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . Although the exact synthesis of "2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole" is not detailed, similar synthetic routes could potentially be applied, with modifications to introduce the nitro group and the specific substituents.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a furan ring, which is known to contribute to electron-donating properties, and a benzothiazole ring, which is a common motif in molecules with luminescent properties. The presence of a nitro group on the furan ring could significantly alter the electronic distribution and reactivity of the molecule .

Chemical Reactions Analysis

The reactivity of furan and benzothiazole derivatives can be influenced by the introduction of electrophilic groups such as nitro or bromine atoms. These modifications can enhance the pharmacological activity of the compounds. For example, reactions with strong electrophiles have been studied, and the introduction of such groups has been shown to endow the molecules with high pharmacological activity . The specific chemical reactions of "2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole" would likely follow similar pathways, with the nitro group playing a key role in its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The electron impact mass spectra of related compounds have shown significant fragmentation patterns, indicating the stability of certain ions and the potential for the formation of cyclopropenylethyne cations. These properties suggest that the compound could exhibit interesting mass spectrometric behavior, which could be useful in its identification and analysis . Additionally, the presence of the nitro group and the conjugated system could affect the compound's absorption spectra, making it potentially useful in photophysical studies.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole and its derivatives are studied for various chemical reactions. For instance, the introduction of nitro groups or bromine atoms into the furan or thiophene ring of such compounds results in high pharmacological activity, and these compounds are potential candidates for luminophores due to their ability to transform in reactions with medium-strength acylating agents, producing corresponding aldehydes and ketones (Aleksandrov & El’chaninov, 2016).

Biological Evaluation and Antimicrobial Agents

Several derivatives of this compound have been synthesized and evaluated for their biological activities. Novel Pyrazoline derivatives exhibited significant in vivo anti-inflammatory and potent in vitro antibacterial activities, suggesting the compound's relevance in medical chemistry (Ravula et al., 2016). Additionally, compounds with thiazolopyrimidine derivatives showed significant antinociceptive and anti-inflammatory activities, marking them as potential candidates for pharmaceutical development (Selvam et al., 2012).

Antileishmanial Activity

The compound and its derivatives have also been studied for their antileishmanial activities. Certain synthesized compounds demonstrated promising results against Leishmania infantum, a parasite responsible for leishmaniasis, indicating the potential of these compounds in the development of new antileishmanial drugs (Dias et al., 2015).

Antimicrobial Screening

Additionally, these compounds have been subject to antimicrobial screening against various bacterial and fungal species, showing promising results in comparison with standard drugs, indicating their potential use in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Antitumor Agents

Moreover, certain synthesized derivatives of the compound have shown potential as antitumor agents. For instance, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives were evaluated and revealed promising leads that were superior to reference drugs like 5-fluorouracil, cisplatin, and curcumin, suggesting the compound's relevance in cancer research and treatment development (Matiichuk et al., 2020).

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals or other applications .

Propriétés

IUPAC Name |

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S/c22-21(23)14-5-3-4-13(12-14)17-10-8-15(24-17)9-11-19-20-16-6-1-2-7-18(16)25-19/h1-12H/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOLANWQSUMNJ-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

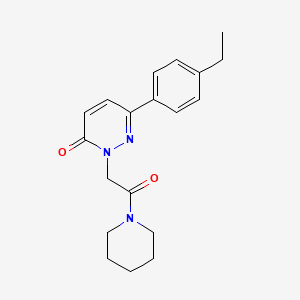

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2499054.png)

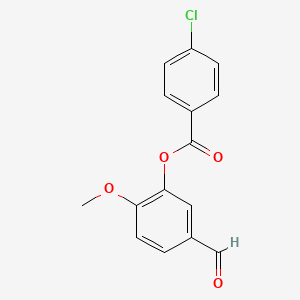

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

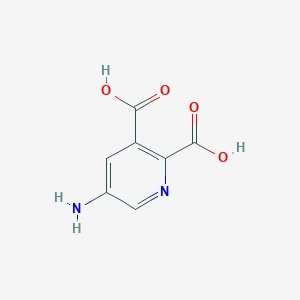

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2499061.png)

![1-methyl-4-(morpholin-4-yl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2499065.png)

![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2499071.png)

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)